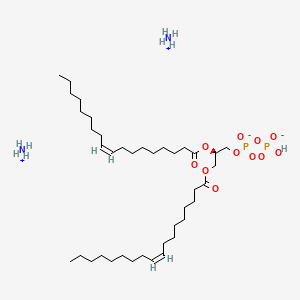
Pyrophosphate de dioléoylglycérol, sel d'ammonium
Vue d'ensemble
Description
Dioleoylglycerol pyrophosphate ammonium salt is a bioactive lipid primarily found in plants and yeast. It is known for its involvement in novel signaling pathways and its potential role in triggering homeostatic cellular responses . The compound has two oleyl chains and carries two phosphate groups in its headgroup .
Applications De Recherche Scientifique
Dioleoylglycerol pyrophosphate ammonium salt has several scientific research applications:
Chemistry: Used in biochemical assays to study its effects on transient receptor potential 1 (TRPV1) function.
Biology: Plays a role in abscisic acid signaling and can stimulate stress-related responses in plants.
Industry: Used in liposome binding studies and as a standard for TLC, HPLC, and DGPP phosphatase assays.
Mécanisme D'action
Target of Action
Dioleoylglycerol pyrophosphate (DGPP) is a bioactive lipid that primarily targets Transient Receptor Potential 1 (TRPV1) . TRPV1 is a non-selective cation channel that is highly expressed in sensory neurons and plays a crucial role in pain perception .
Mode of Action
DGPP interacts with TRPV1, potentially modulating its function . .
Biochemical Pathways
DGPP is involved in a novel signaling pathway that has been found in plants, Saccharomyces cerevisiae, and Escherichia coli . It carries two phosphate groups in its headgroup
Pharmacokinetics
It is known that short chain dgpp (dic8) is taken up by mammalian cells and yeast . Long chain DGPP (DiC18:1) is added to cells with a detergent solution .
Result of Action
It is suggested that dgpp plays a potential role in triggering homeostatic cellular responses .
Action Environment
The action, efficacy, and stability of DGPP can be influenced by various environmental factors. For instance, DGPP is light sensitive and hygroscopic . Therefore, it should be stored in a dry and dark environment at -20°C . Furthermore, the uptake of long chain DGPP by yeast cells may be influenced by the presence of detergents .
Analyse Biochimique
Biochemical Properties
Dioleoylglycerol pyrophosphate ammonium salt is known to interact with various enzymes, proteins, and other biomolecules. It is involved in a novel signaling pathway and has been found to play a role in triggering homeostatic cellular responses . It may also be used in biochemical assays to study its effects on transient receptor potential 1 (TRPV1) function .
Cellular Effects
Dioleoylglycerol pyrophosphate ammonium salt has been found to have effects on various types of cells and cellular processes. It is capable of stimulating stress-related responses in plants . It may also play a role in abscisic acid (ABA) signaling .
Molecular Mechanism
The molecular mechanism of action of Dioleoylglycerol pyrophosphate ammonium salt involves its role as a second messenger in signaling pathways . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioleoylglycerol pyrophosphate ammonium salt can be synthesized by adding the compound to a test tube as a chloroform solution and then removing the solvent. Water or buffer is then added to the dry lipid residue followed by sonication . For long-chain variants, a 0.5% Tergitol (detergent) solution is added to the cells .
Industrial Production Methods
The industrial production of dioleoylglycerol pyrophosphate ammonium salt involves similar steps but on a larger scale. The compound is stored concentrated, approximately 25 mg/ml in chloroform, as concentrations below 10 mg/ml are not as stable .
Analyse Des Réactions Chimiques
Types of Reactions
Dioleoylglycerol pyrophosphate ammonium salt undergoes various chemical reactions, including dephosphorylation and interactions with cationic proteins and ions . It can interact electrostatically via the electrostatic-hydrogen bond switch mechanism .
Common Reagents and Conditions
Common reagents used in reactions involving dioleoylglycerol pyrophosphate ammonium salt include divalent calcium and magnesium cations, which induce deprotonation of the compound’s headgroup .
Major Products Formed
The major products formed from the dephosphorylation of dioleoylglycerol pyrophosphate ammonium salt include phosphatidate and diacylglycerol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphatidic Acid: A signaling lipid with multifunctional properties.
Farnesyl Pyrophosphate Ammonium Salt: Another bioactive lipid used in similar biochemical assays.
Geranylgeranyl Pyrophosphate Ammonium Salt: Used in studies related to lipid signaling.
Uniqueness
Dioleoylglycerol pyrophosphate ammonium salt is unique due to its specific role in abscisic acid signaling and its ability to stimulate stress-related responses in plants . Unlike phosphatidic acid, it has an additional phosphate group, which alters its charge and shape, leading to different interactions and functions .
Propriétés
IUPAC Name |
diazanium;[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O11P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)47-35-37(36-48-52(45,46)50-51(42,43)44)49-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H,45,46)(H2,42,43,44);2*1H3/b19-17-,20-18-;;/t37-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWIEYLZDXPRIY-AXQFFRRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80N2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1039688 | |
| Record name | Dioleoylglycerol pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1039688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-14-1 | |
| Record name | Dioleoylglycerol pyrophosphate ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474943141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioleoylglycerol pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1039688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAMMONIUM 1,2-DIOLEOYL-SN-GLYCEROPYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSK5Q66IWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


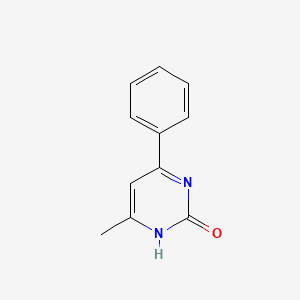




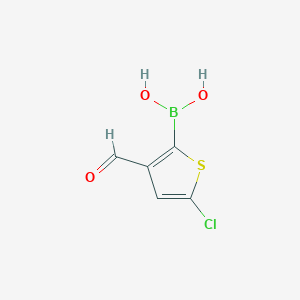
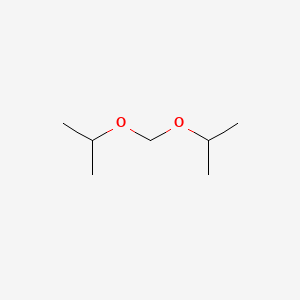



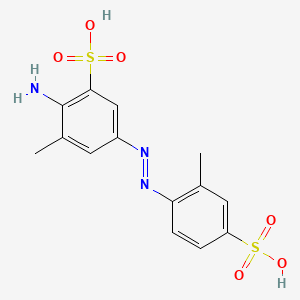
mercury](/img/structure/B1604585.png)


